molecular formula C16H12Cl2N2O2S2 B2971688 2,6-dichloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 1795085-36-7

2,6-dichloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No. B2971688
CAS RN: 1795085-36-7
M. Wt: 399.3
InChI Key: LMLXCJQICKLTCF-UHFFFAOYSA-N
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Description

2,6-dichloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "compound X" in the literature.

Scientific Research Applications

Organic Synthesis and Catalysis

This compound is of interest in the field of organic synthesis, particularly in oxidative cross-coupling reactions. For instance, related benzenesulfonamides have been utilized in reactions with acrylate esters, facilitated by a palladium-copper catalyst system under air, to produce derivative compounds with potential applications in organic synthesis and material science (Miura et al., 1998). These methodologies emphasize the role of sulfonamide compounds in facilitating bond formation between different molecular fragments, potentially applicable to the synthesis of complex organic molecules.

Medicinal Chemistry and Drug Design

In medicinal chemistry, derivatives of benzenesulfonamide, closely related to the query compound, have shown promising biological activities. For example, pyrrolidinone-bearing methylated and halogenated benzenesulfonamides have been evaluated as inhibitors of carbonic anhydrases, demonstrating significant binding affinities and selectivity towards certain isoforms, which is crucial for developing therapeutic agents with minimized side effects (Vaškevičienė et al., 2019). Another study highlighted the synthesis of methylbenzenesulfonamide CCR5 antagonists, indicating the compound's role in the development of HIV-1 infection prevention strategies (Cheng De-ju, 2015).

Biological Studies and Mechanistic Insights

The compound and its derivatives have been the subject of studies aiming to elucidate their mechanisms of action and biological impacts. For instance, chlorinated pyrrolidinone-bearing benzenesulfonamides have been synthesized and investigated for their inhibitory activity against human carbonic anhydrase isozymes, showcasing the potential for therapeutic application in treating conditions related to altered enzyme activity (Balandis et al., 2020).

properties

IUPAC Name

2,6-dichloro-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2S2/c17-14-2-1-3-15(18)16(14)24(21,22)20-8-11-6-13(9-19-7-11)12-4-5-23-10-12/h1-7,9-10,20H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLXCJQICKLTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dichloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

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